molecular formula C13H22O2 B14568028 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- CAS No. 61666-23-7

3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)-

Cat. No.: B14568028
CAS No.: 61666-23-7
M. Wt: 210.31 g/mol
InChI Key: OYQDPGYZWHGPFV-UHFFFAOYSA-N
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Description

3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)-: is an organic compound with the molecular formula C₁₃H₂₂O₂ It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of a diketone precursor with an appropriate allyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the diketone, followed by the addition of the allyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the allyl group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diketones. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine: In medicine, derivatives of 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- may have potential therapeutic applications. Research is ongoing to explore its activity against various diseases and its potential as a drug candidate.

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The allyl group may also participate in reactions that modify the compound’s biological activity.

Comparison with Similar Compounds

    2,7-Dimethyl-3,5-octanedione: This compound is structurally similar but lacks the allyl group, which may result in different reactivity and applications.

    3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-:

Uniqueness: 3,5-Octanedione, 2,2-dimethyl-4-(2-propenyl)- is unique due to the presence of both diketone and allyl functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Properties

CAS No.

61666-23-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,2-dimethyl-4-prop-2-enyloctane-3,5-dione

InChI

InChI=1S/C13H22O2/c1-6-8-10(11(14)9-7-2)12(15)13(3,4)5/h6,10H,1,7-9H2,2-5H3

InChI Key

OYQDPGYZWHGPFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC=C)C(=O)C(C)(C)C

Origin of Product

United States

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